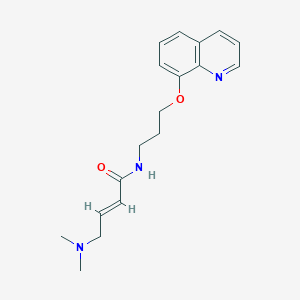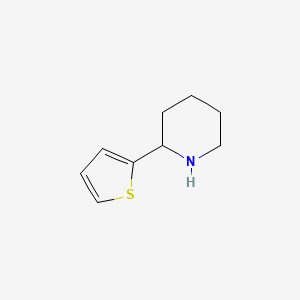
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide is a chemical compound that is commonly referred to as DMQX. It is a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mechanism of Action
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the receptor's activity. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The NMDA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory formation. DMQX has been shown to inhibit the activity of the NMDA receptor in various brain regions, including the hippocampus and cortex. This inhibition can lead to a variety of biochemical and physiological effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMQX in scientific research is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function in various physiological and pathological processes. However, one limitation of DMQX is its relatively low potency compared to other NMDA receptor antagonists such as ketamine and MK-801. This can make it more difficult to achieve complete inhibition of the receptor's activity in some experiments.
Future Directions
There are many potential future directions for research involving DMQX and the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DMQX could be used to investigate the potential therapeutic effects of targeting the NMDA receptor in these disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists that could be used in conjunction with DMQX to achieve more complete inhibition of the receptor's activity.
Synthesis Methods
DMQX can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with 3-bromopropylamine to form the intermediate compound 8-(3-aminopropyl)quinoline. This intermediate is then reacted with dimethylformamide dimethyl acetal and but-2-enoyl chloride to yield the final product DMQX.
Scientific Research Applications
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)13-5-10-17(22)19-12-6-14-23-16-9-3-7-15-8-4-11-20-18(15)16/h3-5,7-11H,6,12-14H2,1-2H3,(H,19,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGAGQZXFUENAL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)


![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)





